molecular formula C10H18N4S2 B15079622 N-Allyl-2-(1-piperidinylcarbothioyl)hydrazinecarbothioamide CAS No. 41197-32-4

N-Allyl-2-(1-piperidinylcarbothioyl)hydrazinecarbothioamide

Katalognummer: B15079622
CAS-Nummer: 41197-32-4
Molekulargewicht: 258.4 g/mol
InChI-Schlüssel: HVRLRDFPQMPWLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Allyl-2-(1-piperidinylcarbothioyl)hydrazinecarbothioamide is a chemical compound with the molecular formula C10H18N4S2 and a molecular weight of 258.41 g/mol . This compound is part of a class of hydrazinecarbothioamides, which are known for their diverse applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-2-(1-piperidinylcarbothioyl)hydrazinecarbothioamide typically involves the reaction of allyl isothiocyanate with 1-piperidinylhydrazinecarbothioamide under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions

N-Allyl-2-(1-piperidinylcarbothioyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-Allyl-2-(1-piperidinylcarbothioyl)hydrazinecarbothioamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-Allyl-2-(1-piperidinylcarbothioyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or inhibition of cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Allyl-2-(1-piperidinylcarbothioyl)hydrazinecarbothioamide is unique due to its specific piperidinyl group, which imparts distinct chemical and biological properties. This structural feature makes it particularly useful in the synthesis of certain heterocyclic compounds and in studies related to enzyme inhibition .

Eigenschaften

CAS-Nummer

41197-32-4

Molekularformel

C10H18N4S2

Molekulargewicht

258.4 g/mol

IUPAC-Name

1-(piperidine-1-carbothioylamino)-3-prop-2-enylthiourea

InChI

InChI=1S/C10H18N4S2/c1-2-6-11-9(15)12-13-10(16)14-7-4-3-5-8-14/h2H,1,3-8H2,(H,13,16)(H2,11,12,15)

InChI-Schlüssel

HVRLRDFPQMPWLH-UHFFFAOYSA-N

Kanonische SMILES

C=CCNC(=S)NNC(=S)N1CCCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.